(R)-Piperidine-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NS |
|---|---|
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3R)-piperidine-3-thiol |
InChI |
InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |
InChI Key |
CJZCQFMMGIXMNU-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)S |
Canonical SMILES |
C1CC(CNC1)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R Piperidine 3 Thiol and Its Chiral Precursors
Enantioselective Synthesis Strategies for Chiral Piperidine (B6355638) Precursorsnih.govacs.orgnih.govnih.govacs.orgorganic-chemistry.orgnih.gov
The generation of chiral piperidines, which are precursors to compounds like (R)-Piperidine-3-thiol, is a significant focus in medicinal and synthetic chemistry due to their prevalence in bioactive molecules. nih.govacs.org Enantioselective synthesis strategies are paramount for obtaining optically pure piperidine derivatives. These strategies can be broadly categorized into catalytic asymmetric approaches, which utilize chiral metal complexes, and biocatalytic transformations that employ enzymes to achieve high stereoselectivity. nih.govacs.org
Catalytic Asymmetric Approaches to Chiral Piperidinesacs.orgnih.govorganic-chemistry.org
Transition-metal-catalyzed reactions represent a powerful tool for the asymmetric synthesis of N-heterocycles. rsc.org Catalysts based on rhodium, palladium, ruthenium, and iridium, paired with chiral ligands, have proven effective in the enantioselective hydrogenation or functionalization of pyridine (B92270) and related substrates to yield chiral piperidines. rsc.org
Rhodium-catalyzed asymmetric reactions have emerged as a versatile method for constructing chiral piperidines. A notable approach is the asymmetric reductive Heck reaction, which allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. snnu.edu.cnacs.org This process typically involves a three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction step. snnu.edu.cnacs.orgnih.gov This methodology provides access to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be converted to the desired chiral piperidines. snnu.edu.cnacs.org
Another powerful rhodium-catalyzed strategy is the asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids. organic-chemistry.orgnih.govacs.org This cascade reaction forms two new carbon-carbon bonds and a single stereocenter in one step, offering an efficient route to chiral piperidines. organic-chemistry.orgacs.org The use of C₁-symmetric chiral diene ligands is crucial for achieving high enantioselectivities. organic-chemistry.orgacs.org
Table 1: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidine Precursors
| Reaction Type | Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | 3-Aryl-tetrahydropyridines | High | Excellent | snnu.edu.cnorganic-chemistry.org |
| Asymmetric Arylative Cyclization | Rh(I) / Chiral Diene Ligand | Nitrogen-tethered alkyne-enoate & Arylboronic acids | Chiral Piperidines | Good | Up to 92% | organic-chemistry.orgacs.org |
This approach has been successfully applied to the synthesis of precursors for clinically used materials such as Preclamol and Niraparib. snnu.edu.cnnih.gov
Palladium catalysts are effective for the hydrogenation of N-heteroaromatics. rsc.org A notable application is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides efficient access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These products can be readily converted to chiral piperazines, which are structurally related to piperidines, without loss of optical purity. rsc.org Another strategy involves an "interrupted pyridine hydrogenation," where Pd-catalyzed hydrogenation of oxazolidinone-substituted pyridines in the presence of water yields enantioenriched δ-lactams. nih.govd-nb.info The oxazolidinone acts as a recyclable, traceless chiral auxiliary. nih.govd-nb.info
Table 2: Palladium-Catalyzed Asymmetric Synthesis of Chiral Piperidine-Related Heterocycles
| Reaction Type | Catalyst System | Substrate | Product | Yield | Enantiomeric Ratio/Excess | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium / Chiral Ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | High | Excellent ee | rsc.org |
While direct asymmetric hydrogenation of pyridines to chiral piperidines using palladium is less common, these related transformations highlight the potential of palladium catalysis in synthesizing complex chiral N-heterocycles. researchgate.net
Ruthenium-based catalysts offer powerful methods for synthesizing piperidine rings. One significant approach is the ring-closing metathesis (RCM) of dialkenyl amines, amides, and carbamates, which efficiently produces six-membered nitrogen heterocycles like tetrahydropyridines. clockss.org These reactions often utilize stable and commercially available Grubbs-type catalysts. clockss.org
Another sophisticated strategy is the dynamic kinetic asymmetric transformation (DYKAT) of piperidine precursors. For instance, a mixture of achiral cis- and racemic trans-3,5-piperidine diol can be transformed into cis-(3R,5S)-diacetate with excellent diastereoselectivity using a combination of an enzyme and a ruthenium catalyst for in-situ epimerization. acs.orgacs.org Ru-catalyzed asymmetric hydrogenation of specifically substituted alkenes, such as fluoride-substituted enamides or 2-pyridyl-substituted alkenes, also provides an effective route to chiral piperidines. nih.govnih.gov
Table 3: Ruthenium-Catalyzed Enantioselective Synthesis of Piperidine Precursors
| Reaction Type | Catalyst System | Substrate | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Ring-Closing Metathesis | Ru-based catalysts (e.g., Grubbs) | Dialkenyl amines/amides | Tetrahydropyridines | Good to Excellent | N/A | clockss.org |
| DYKAT | Ru catalyst & Lipase | rac/meso-3,5-piperidine diol | cis-(3R,5S)-diacetate | High | Excellent de | acs.orgacs.org |
| Asymmetric Hydrogenation | Ru-DTBM-segphos | Pyridine-pyrroline tri-substituted alkenes | Chiral Piperidines | High | Excellent ee | nih.gov |
Iridium-catalyzed asymmetric hydrogenation has become a highly effective and widely used method for the synthesis of chiral piperidines, particularly through the reduction of pyridinium (B92312) salts. nih.govrsc.orgoup.com This strategy circumvents the high stability of the pyridine ring by activating it through N-alkylation. nih.govepfl.ch The use of chiral iridium complexes, often with phosphine-based ligands like SEGPHOS, allows for high levels of enantioselectivity in the hydrogenation of various substituted pyridinium salts. nih.govbohrium.com
This approach has demonstrated broad substrate scope, affording poly-substituted piperidines with multiple stereogenic centers in excellent yields and stereoselectivities. oup.combohrium.com The reaction conditions are often mild, and the methodology has been successfully applied to gram-scale synthesis. rsc.orgbohrium.com
Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ir / MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High | High | nih.gov |
| Chiral Iridium Dinuclear Complexes | Poly-substituted pyridinium salts | Substituted piperidines with multiple stereocenters | High | High | oup.com |
| [Ir(cod)Cl]₂ / (R)-DM-SegPhos | Cyclic pyridinium salts | Chiral 7,8-benzoindolizidines | High | Up to 86:14 er | researchgate.net |
| Ir / (S,S)-f-Binaphane | Pyrimidinium salts | Chiral piperidines | High | High | bohrium.com |
The development of air- and moisture-stable iridium(I) NHC catalyst precursors has further enhanced the practicality of these hydrogenations, allowing them to proceed under mild conditions (e.g., 1 atm H₂, 25 °C). acs.org
Biocatalytic Transformations for Chiral Piperidine Synthesisnih.govnih.govacs.orgacs.org
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. acs.orgukri.org Enzymes such as transaminases, lipases, and oxidoreductases are employed to produce enantiomerically pure piperidine precursors through kinetic resolutions or asymmetric synthesis. nih.govnih.govnih.gov
ω-Transaminases (TAs) have proven particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govbeilstein-journals.org For example, both enantiomers of 3-amino-1-Boc-piperidine, a key precursor, can be synthesized by the amination of 1-Boc-3-piperidone using either (R)- or (S)-selective immobilized transaminases. nih.govbeilstein-journals.org This one-step approach offers high yields and excellent enantiomeric excess. nih.govbeilstein-journals.org Transaminase-triggered cyclizations of ω-chloroketones also provide a pathway to 2-substituted chiral piperidines with high enantiopurity. acs.org
Enzymatic kinetic resolution is another widely used biocatalytic strategy. This can involve the lipase-catalyzed acylation of a racemic piperidine derivative or the hydrolysis of a corresponding ester or carbamate. nih.govacs.orgnih.gov For example, the resolution of piperidine atropisomers has been achieved through enzymatic acylation using a lipase, allowing for the separation of enantiomers. nih.govacs.org
A combined chemo-enzymatic approach, such as a one-pot amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been instrumental in the synthesis of antipsychotic drugs and intermediates for cancer therapeutics. nih.govacs.org
Table 5: Biocatalytic Synthesis of Chiral Piperidine Precursors
| Enzyme Type | Reaction | Substrate | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| ω-Transaminase (TA) | Asymmetric amination | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | >99% ee | nih.govbeilstein-journals.org |
| Lipase (e.g., Toyobo LIP-300) | Kinetic Resolution (Acylation) | Racemic piperidine atropisomer | (+)-enantiomer acylated | >97% ee | nih.govacs.org |
| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | High | nih.govacs.org |
| Transaminase (TA) | Dynamic Kinetic Asymmetric Transamination | 3-Fluoropiperidin-4-one | syn-3-Fluoro-4-aminopiperidine | High | nih.gov |
Enzyme-Mediated Routes to (R)-3-Aminopiperidine Precursors
The synthesis of chiral amines through biocatalysis has become a powerful tool in organic chemistry, offering high enantioselectivity under mild reaction conditions. For the preparation of (R)-3-aminopiperidine, a key precursor to this compound, enzyme-mediated strategies are particularly effective.
Multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives. rsc.org One such system utilizes variants of galactose oxidase and an imine reductase to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine. rsc.org This one-pot reaction prevents the racemization of sensitive intermediates, ensuring high enantiopurity of the final product. rsc.org
Another prominent enzymatic method involves the use of ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, establishing a stereogenic center with high precision. researchgate.net (R)-selective ω-transaminases have been successfully employed for the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine from the corresponding prochiral ketone. beilstein-journals.org The use of immobilized transaminases is particularly advantageous as it enhances enzyme stability and allows for easier recycling, product purification, and work-up. beilstein-journals.org The HEC pharm group has notably applied an (R)-selective aminotransferase (ATA) for the synthesis of (3R)-3-aminoazepane, a structurally related compound, highlighting the utility of this enzyme class for producing pharmaceutically relevant cyclic amines. researchgate.net
| Enzyme System | Substrate | Product | Key Features |
| Galactose Oxidase / Imine Reductase Cascade | N-Cbz-L-lysinol | L-3-N-Cbz-aminopiperidine | One-pot reaction, prevents intermediate racemization, high enantiopurity. rsc.org |
| Immobilized (R)-selective ω-Transaminase | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | High enantioselectivity, enzyme recyclability, simplified work-up. beilstein-journals.org |
Yeast-Mediated Reductions in Piperidine Synthesis
Whole-cell biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), presents a cost-effective and environmentally friendly alternative for synthesizing chiral building blocks. derpharmachemica.com Yeast-mediated reductions of prochiral ketones are well-established for producing chiral alcohols with high enantioselectivity. derpharmachemica.comfabad.org.tr This methodology has been effectively applied to the synthesis of chiral hydroxypiperidine precursors.
The reduction of N-Boc-3-piperidone using baker's yeast yields (S)-1-Boc-3-hydroxypiperidine, a valuable chiral intermediate. derpharmachemica.com This biotransformation eliminates the need for expensive, toxic, and hazardous chemical reducing agents and avoids the high temperatures and pressures associated with catalytic hydrogenations. derpharmachemica.com The process is noted for being inexpensive and readily available. derpharmachemica.com Similarly, the baker's yeast reduction of 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate affords the corresponding (3R, 4S)-hydroxy derivative with excellent diastereomeric and enantiomeric excess. nottingham.ac.uk The stereochemical outcome of these reductions is influenced by the enzymes within the yeast cells, which can be optimized by altering reaction conditions such as temperature and solvent. derpharmachemica.com
| Substrate | Biocatalyst | Product | Yield / Selectivity |
| N-Boc-3-piperidone | Baker's Yeast | (S)-1-Boc-3-hydroxypiperidine | Enantioselective production. derpharmachemica.com |
| 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | Baker's Yeast | (3R, 4S)-1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate | 74% yield, >99% d.e., >93% e.e. nottingham.ac.uk |
| 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | Baker's Yeast | (2R, 3S)-1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate | 80% yield, >99% d.e., >97% e.e. nottingham.ac.uk |
Intramolecular Cyclization Methods for Piperidine Ring Construction
The construction of the piperidine ring via intramolecular cyclization is a cornerstone of heterocyclic synthesis, offering diverse strategies to form the six-membered ring from acyclic precursors. nih.govusm.edu
Radical cyclizations provide a powerful means to form C-C or C-N bonds under mild conditions. nih.gov In the context of piperidine synthesis, the cyclization of nitrogen-centered or carbon-centered radicals generated from linear amines is a key strategy. nih.govmdpi.com For example, a method developed by Bruin et al. utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.govmdpi.com
A significant advancement in this area is the development of enantioselective radical reactions. Zhang and colleagues have described a catalytic, enantioselective δ C-H cyanation of acyclic amines. nih.gov This method uses a chiral copper catalyst to mediate a radical relay mechanism, installing a cyanide group at the δ-position. The resulting δ-amino nitrile can then be cyclized to yield enantioenriched piperidines, representing an innovative (5+1) synthetic approach. nih.gov
Reductive hydroamination reactions that proceed in a cascade fashion offer an efficient route to piperidines by forming multiple bonds in a single operation. nih.gov Gharpure and colleagues detailed an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.govmdpi.com The reaction is mediated by acid, which functionalizes the alkyne to form an enamine and subsequently an iminium ion, which is then reduced to the piperidine ring. nih.govmdpi.com A TMSOTf-mediated 5/6-endo-dig reductive hydroamination cascade on internal alkynylamines also provides stereoselective access to piperidine derivatives. researchgate.netrsc.org
Organolanthanide complexes have also been shown to be effective catalysts for the intramolecular hydroamination/cyclization (IHC) of aminoallenes, yielding piperidines that feature an α-alkene functionality, which is useful for further synthetic transformations. acs.org
Asymmetric intramolecular N-allylation represents a highly effective method for constructing chiral piperidines. usm.edu Research has demonstrated that a cationic CpRu complex, in conjunction with chiral picolinic acid derivatives, can catalyze the dehydrative intramolecular N-allylation of N-substituted ω-amino allylic alcohols. acs.orgnih.govacs.org This reaction proceeds with high enantioselectivity (up to >99:1 er) and can be performed with a low catalyst loading. acs.orgnih.gov The versatility of this method is enhanced by its tolerance of a wide range of nitrogen-protecting groups, including Boc, Cbz, Ac, and Ts, which facilitates subsequent synthetic manipulations. acs.orgnih.govacs.org This approach is applicable to the formation of five, six, and seven-membered N-heterocycles. thieme-connect.com
| Substrate Type | Catalyst System | Product Type | Key Features |
| N-substituted ω-amino allylic alcohols | Cationic CpRu complex with chiral picolinic acid derivatives | α-Alkenyl piperidines | High enantioselectivity (up to >99:1 er), broad N-protecting group tolerance. acs.orgnih.govacs.org |
Precursor Synthesis and Transformation Pathways
The synthesis of this compound relies on the availability of suitable chiral precursors, primarily (R)-3-aminopiperidine or its N-protected derivatives, which can be synthesized via the advanced methods described above. beilstein-journals.orgnih.gov The transformation of the amino group at the C-3 position into a thiol group is a critical final step.
A common pathway for this transformation involves the diazotization of the primary amino group of (R)-3-aminopiperidine, whose piperidine nitrogen is first protected (e.g., with a Boc or Cbz group). The resulting diazonium salt is a versatile intermediate that can be reacted with a sulfur nucleophile. For instance, treatment with potassium ethyl xanthate followed by hydrolysis of the xanthate ester provides the desired thiol. Another route involves the reaction of the diazonium salt with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.
Alternatively, the synthesis can start from precursors like N-protected 3-hydroxypiperidine. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, and then displaced by a sulfur nucleophile like sodium thioacetate (B1230152). Subsequent hydrolysis of the thioacetate yields the target thiol. The synthesis of 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol from ethyl isonipecotate demonstrates the conversion of a piperidine carboxylate into a thiol-containing heterocycle, showcasing relevant chemical transformations. scielo.brresearchgate.net These established chemical transformations provide reliable pathways to convert the readily accessible chiral piperidine precursors into the final this compound.
Derivatization from Piperidine-3-carboxylate Precursors
A primary route to this compound involves the chemical modification of readily available chiral piperidine-3-carboxylate esters, such as (R)-ethyl piperidine-3-carboxylate (also known as (R)-ethyl nipecotate). sigmaaldrich.com This strategy leverages the existing stereocenter and focuses on the conversion of the carboxylate functional group into a thiol.
A common multi-step approach involves the initial conversion of the ester into a more reactive intermediate, such as a carbohydrazide (B1668358). For instance, ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate can be synthesized from ethyl piperidine-3-carboxylate and subsequently refluxed with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to yield the corresponding carbohydrazide. tubitak.gov.tr This hydrazide is a key intermediate that can be further elaborated.
To form a heterocyclic thiol, the carbohydrazide can undergo cyclization reactions. One established method is the reaction with phenyl isothiocyanate followed by base-catalyzed cyclization with sodium hydroxide (B78521) to form a 3,4,5-trisubstituted 1,2,4-triazole-3-thiol. tubitak.gov.tr A similar pathway involves reacting a carbohydrazide with carbon disulfide in the presence of potassium hydroxide to synthesize a 5-substituted-1,3,4-oxadiazol-2-thiol. researchgate.net These methods, while yielding more complex heterocyclic systems, establish a reliable pathway for converting a carboxylate group on the piperidine ring into a thiol moiety, which could be adapted for the synthesis of the parent this compound through subsequent reductive steps.
Table 1: Example Synthetic Pathway from a Piperidine-3-Carboxylate Precursor
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Ethyl piperidine-3-carboxylate | 4-Chlorobenzene sulfonyl chloride, 5% Na₂CO₃, H₂O, pH 9–10 | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate | tubitak.gov.tr |
| 2 | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate | N₂H₄·H₂O, Methanol, Reflux | 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carbohydrazide | tubitak.gov.tr |
Functionalization of Pyridine Derivatives
The direct, asymmetric functionalization of pyridine offers a more convergent and modern approach to chiral 3-substituted piperidines. These methods build the chiral piperidine core from a simple, achiral aromatic starting material.
A highly effective strategy involves a three-step sequence: (i) partial reduction of pyridine, (ii) asymmetric carbometalation, and (iii) final reduction. snnu.edu.cnacs.org In this sequence, pyridine is first activated and partially reduced to a dihydropyridine (B1217469) derivative. The key step is a Rhodium-catalyzed asymmetric reductive Heck reaction where an aryl, heteroaryl, or vinyl boronic acid is coupled to the dihydropyridine. snnu.edu.cnacs.org This reaction proceeds with high yield and excellent enantioselectivity, establishing the crucial C-3 stereocenter. The resulting 3-substituted tetrahydropyridine (B1245486) can then be fully reduced to the desired piperidine. While this method typically installs a carbon-based substituent, it could be adapted to introduce a functional group handle that can be subsequently converted to a thiol.
Another advanced approach combines chemical synthesis with biocatalysis. whiterose.ac.uk This chemo-enzymatic method uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. whiterose.ac.uk This process offers a sustainable route to chiral piperidines with high enantiomeric excess. Furthermore, rhodium-catalyzed reductive transamination reactions allow for the preparation of various chiral piperidines from simple pyridinium salts with high diastereo- and enantioselectivities. dicp.ac.cn
Table 2: Comparison of Advanced Methods for Asymmetric Synthesis of 3-Substituted Piperidines from Pyridine
| Method | Catalyst/Enzyme | Key Transformation | Typical Substrate | Advantage | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Heck | Rhodium complex with chiral ligand | Asymmetric carbometalation of a dihydropyridine | Phenyl pyridine-1(2H)-carboxylate & boronic acids | High yield, excellent enantioselectivity, broad scope | snnu.edu.cnacs.org |
| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Stereoselective reduction of tetrahydropyridine intermediate | N-substituted tetrahydropyridines | High stereoselectivity, sustainable biocatalytic approach | whiterose.ac.uk |
Solid-Phase Organic Synthesis (SPOS) Techniques for Thiol-Containing Scaffolds
Solid-phase organic synthesis (SPOS) provides an efficient platform for the construction of complex molecules like thiol-containing piperidines, allowing for streamlined purification and automation. albany.edu Methodologies developed for solid-phase peptide synthesis (SPPS) of cysteine-containing peptides are directly applicable. albany.educsic.es
A critical aspect of SPOS involving thiols is the selection of an appropriate protecting group for the thiol moiety. The choice of protecting group is dictated by its stability to the reaction conditions used during chain elongation and its selective removal during or after synthesis. Commonly used thiol protecting groups include trityl (Trt), acetamidomethyl (Acm), 4-methoxytrityl (Mmt), and tetrahydropyran (B127337) (Thp). csic.esmdpi.com The orthogonality of these groups is crucial for complex syntheses, such as the selective formation of disulfide bridges, where pairs of thiols are deprotected and oxidized sequentially. mdpi.com
A significant challenge in the synthesis of chiral C-terminal thiol-containing scaffolds is the risk of racemization. csic.es During Fmoc-SPPS, the repeated use of a piperidine solution to remove the Fmoc protecting group can cause epimerization at the α-carbon of the thiol-containing residue. csic.esiris-biotech.de Research has shown that the choice of both the thiol protecting group and the deprotection conditions can mitigate this side reaction. For instance, using bulky or specialized protecting groups like Thp or Mmt on the cysteine thiol significantly reduces the level of racemization compared to the standard Trt group. csic.es Furthermore, replacing piperidine with alternative bases like 4-methylpiperidine (B120128) in a buffered solution can further suppress this unwanted side reaction. csic.es
Table 3: Thiol Protecting Groups in SPOS and Impact on Racemization of C-Terminal Cysteine
| Thiol Protecting Group | Description | Racemization Level* | Reference |
|---|---|---|---|
| Trityl (Trt) | Standard acid-labile group. | 16% | csic.es |
| Tetrahydropyran (Thp) | More stable, less prone to causing racemization. | 4% | csic.es |
| 4-Methoxytrityl (Mmt) | More acid-labile than Trt, offers good protection against racemization. | 4% | csic.es |
| Acetamidomethyl (Acm) | Stable to TFA, removed by iodine or mercury(II) acetate (B1210297). Used for orthogonal strategies. | N/A | mdpi.com |
*Data from a stress test treating a resin-bound tripeptide with 20% piperidine-DMF for 24h. csic.es
Stereochemical Aspects in the Synthesis and Reactivity of R Piperidine 3 Thiol
Control of Absolute and Relative Stereochemistry
The synthesis of enantiomerically enriched 3-substituted piperidines, such as (R)-Piperidine-3-thiol, presents a significant synthetic challenge. nih.govacs.org Strategies often rely on establishing the absolute stereochemistry at the C3 position while controlling the relative stereochemistry of other substituents. Various asymmetric synthesis methodologies have been developed to access chiral piperidine (B6355638) cores.
One prominent approach involves the asymmetric hydrogenation of pyridine (B92270) derivatives. For instance, the hydrogenation of 2-substituted pyridinium (B92312) salts using an Iridium(I) catalyst with a P,N-ligand can yield chiral piperidine derivatives with two adjacent stereocenters, achieving high levels of both enantioselectivity and diastereoselectivity. nih.govresearchgate.net Another powerful method is the Rh-catalyzed asymmetric reductive Heck reaction. This process couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidine. nih.govacs.org
Enzymatic methods also offer a direct route to chiral 3-substituted piperidines. The asymmetric amination of a piperidone derivative using a transaminase catalyst can produce (R)-3-amino piperidine derivatives with high optical purity. scispace.comgoogle.com This amino-piperidine could then serve as a precursor to this compound through established functional group transformations.
A "Clip-Cycle" strategy has been employed for the synthesis of 3-spiropiperidines, which showcases control over a quaternary center at the C3 position. This two-step approach involves an E-selective cross-metathesis ("Clip") followed by an intramolecular asymmetric aza-Michael cyclization ("Cycle") promoted by a chiral phosphoric acid catalyst. whiterose.ac.ukwhiterose.ac.uk This method has demonstrated the ability to generate 3-spiropiperidines in good yields and high enantiomeric ratios.
Table 1: Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines This table is interactive. Click on the headers to sort the data.
| Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| N-Cbz-2-spirocyclohexylhex-5-ene | (R)-anthra 5c | up to 87 | up to 97:3 |
| Various N-Cbz-1-amino-hex-5-enes | (R)-anthra 5c | 14-87 | up to 97:3 |
These methods highlight the diverse strategies available for controlling the absolute and relative stereochemistry in the synthesis of piperidine rings, which are foundational for obtaining enantiopure this compound. whiterose.ac.ukwhiterose.ac.uk
Chiral Memory and Asymmetric Induction in Piperidine Derivatization
Once the chiral center in this compound is established, its stereochemical information can influence subsequent reactions, a concept related to asymmetric induction. A more nuanced phenomenon, termed "memory of chirality" or "chiral memory," has also been explored in piperidine synthesis. nih.gov This occurs when a transient, achiral intermediate, generated from a chiral starting material, retains the stereochemical information long enough to direct the formation of a chiral product with high enantioselectivity.
A notable example is the intramolecular SN2' cyclization of α-amino ester enolates to form piperidine derivatives. researchgate.netnih.gov In this process, an enolate, which is configurationally unstable, is generated from an enantiomerically enriched precursor. Despite the potential for racemization, the cyclization proceeds with excellent diastereo- and enantioselectivity, effectively "remembering" the initial chirality. nih.gov This effect can be enhanced by the Thorpe-Ingold effect, where gem-disubstitution on the starting material biases the conformation to favor a rapid and stereoretentive cyclization. nih.gov
While this specific research focuses on the synthesis of the piperidine ring, the principle of a resident stereocenter directing the stereochemical outcome of a reaction is fundamental to asymmetric induction. In the derivatization of this compound, the existing chiral center at C3 would be expected to influence the stereoselectivity of reactions at other positions on the ring or at the thiol group. The chiral environment created by the (R)-configured center can energetically differentiate the transition states leading to different diastereomeric products, thereby favoring the formation of one over the other.
Stereoselectivity in Thiol-Mediated Reactions
The thiol group of this compound is a key site for chemical modification, and its reactions can proceed with high stereoselectivity. A significant area of study is the stereoselective S-glycosylation, specifically S-furanosylation, which is crucial for the synthesis of thiosugar-containing biomolecules.
Research comparing the reactivity of thiols and alcohols in phenanthroline-catalyzed 1,2-cis S- and O-furanosylations has revealed that thiols are less reactive but exhibit greater stereoselectivity. rsc.org This catalytic stereoselective method allows for the coupling of thiols with furanosyl bromide electrophiles to produce 1,2-cis S-furanosides with high levels of stereoselectivity. rsc.org Remarkably, thiol nucleophiles consistently yield 1,2-cis S-furanoside products with high selectivity, a trait not always observed with alcohol nucleophiles under similar conditions. rsc.org
Table 2: Comparison of Stereoselectivity in Phenanthroline-Catalyzed Furanosylations This table is interactive. Click on the headers to sort the data.
| Nucleophile | Reactivity | Stereoselectivity | Product | Selectivity Outcome |
|---|---|---|---|---|
| Thiol | Lower | Higher | 1,2-cis S-furanoside | Excellent, irrespective of furanose structure |
| Alcohol | Higher | Lower | 1,2-cis O-furanoside | Dependent on the nature of the electrophile |
This inherent selectivity of thiols is a critical factor in planning synthetic routes that involve the derivatization of the sulfur atom in this compound, ensuring precise control over the newly formed stereocenter at the anomeric position of the sugar.
The high 1,2-cis stereoselectivity observed in the S-furanosylation of thiols is influenced by several factors. Unlike in O-furanosylations, where the stereoselectivity can be highly dependent on the structure of the furanosyl donor, S-furanosylations consistently produce 1,2-cis products with excellent selectivity regardless of the anomeric composition or stereochemical nature of the furanosyl bromide donors. rsc.org
Computational and experimental studies suggest that the displaced bromide ion from the glycosyl electrophile plays a crucial role in the reactivity and stereoselectivity of the reaction. rsc.org The interaction between this bromide ion and the nucleophile (thiol or alcohol) influences the reaction pathway. The difference in transition state energies between the major and minor S-products is greater than that for the corresponding O-products, which accounts for the higher stereoselectivity observed with thiols. rsc.org The use of a highly reactive 4,7-dipiperidine-substituted phenanthroline catalyst is also instrumental in achieving the desired stereoselective S-linked product formation. rsc.org
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the formation of multiple stereocenters relative to each other. For a molecule like this compound, this involves introducing new substituents onto the piperidine ring with a defined spatial relationship to the existing chiral thiol-bearing carbon.
One effective strategy involves the diastereoselective functionalization of tetrahydropyridine (B1245486) precursors. For example, diastereoselective epoxidation of a tetrahydropyridine, followed by regioselective ring-opening of the resulting epoxide, can introduce diverse functionalities and create densely substituted, oxygenated piperidines. nih.gov The stereochemical outcome of the epoxidation can be directed by existing groups on the ring or by using specialized reagents. For instance, an amino group can be protonated to direct an epoxidizing agent to a specific face of the double bond. nih.gov
Multicomponent reactions offer another efficient route to highly substituted piperidines with excellent diastereoselectivity. A four-component reaction using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed for the diastereoselective synthesis of piperidin-2-ones bearing multiple stereocenters. researchgate.net Similarly, a three-component vinylogous Mannich-type reaction has been shown to produce chiral dihydropyridinone intermediates that can be further elaborated into a variety of chiral piperidine compounds. rsc.org These approaches, while not directly producing this compound, establish robust methodologies for constructing the piperidine ring with precise control over the relative arrangement of its substituents, which is a key principle in the synthesis of complex derivatives starting from or leading to the target compound.
Chemical Reactivity and Derivatization Strategies of R Piperidine 3 Thiol
Nucleophilic Reactions Involving the Thiol Moiety
The thiol (-SH) group is a prominent functional group in organic synthesis, primarily due to the high nucleophilicity of its sulfur atom. Thiols are more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base. This deprotonation significantly enhances the nucleophilicity of the sulfur, making it a potent reactant in a variety of substitution and addition reactions.
S-Alkylation and S-Acylation Reactions
S-alkylation is a common method for forming thioether bonds. The thiolate anion of (R)-piperidine-3-thiol can act as a strong nucleophile, reacting with alkyl halides or other alkylating agents through an S_N2 mechanism. jmaterenvironsci.com This reaction is typically performed in the presence of a base to deprotonate the thiol, ensuring a sufficient concentration of the reactive thiolate. A wide variety of alkyl groups can be introduced using this method, from simple methyl and ethyl groups to more complex moieties. jmaterenvironsci.com
S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form a thioester. nih.gov This transformation is also typically base-mediated. The resulting thioester linkage is an important functional group found in various biologically active molecules. nih.gov
| Reaction Type | Reagent Class | Typical Conditions | Product |
| S-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Thioether (R-S-R') |
| S-Acylation | Acyl Chlorides (R-COCl) | Base (e.g., Et₃N, Pyridine), Aprotic Solvent | Thioester (R-S-COR') |
| S-Acylation | Anhydrides ((RCO)₂O) | Base or Catalyst | Thioester (R-S-COR') |
Thiol-Ene/Thiol-Yne Click Chemistry Applications
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol-ene and thiol-yne reactions are prominent examples of click chemistry that leverage the reactivity of the thiol group.
The thiol-ene reaction is a radical-mediated addition of a thiol across a double bond (alkene). chem-station.com The reaction is typically initiated by UV light or a radical initiator and proceeds via an anti-Markovnikov addition, forming a thioether linkage. wikipedia.orgillinois.edu This process is highly efficient and allows for the functionalization of this compound with a vast array of alkene-containing molecules, finding use in polymer synthesis and surface patterning. wikipedia.orgillinois.edu
The thiol-yne reaction , or alkyne hydrothiolation, involves the addition of a thiol to an alkyne. wikipedia.org A key feature of this reaction is that each alkyne functional group can react sequentially with two thiol molecules. rsc.org This step-growth mechanism first yields a vinyl sulfide, which can then undergo a second addition. wikipedia.orgrsc.org This "A₂B" type addition makes the thiol-yne reaction extremely useful for creating highly cross-linked polymer networks and complex, branched architectures. rsc.orgacs.org Both base-catalyzed and radical-mediated pathways are known for this transformation. wikipedia.orgacs.org
| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |
| Unsaturated Substrate | Alkene (C=C) | Alkyne (C≡C) |
| Mechanism | Primarily Radical Addition wikipedia.org | Radical or Nucleophilic Addition wikipedia.orgacs.org |
| Stoichiometry (Thiol:Unsaturated) | 1:1 | Up to 2:1 rsc.org |
| Primary Product | Thioether | Vinyl Sulfide (1st addition), Dithioether (2nd addition) wikipedia.org |
| Key Advantage | High efficiency, Anti-Markovnikov selectivity wikipedia.org | Forms branched or cross-linked structures rsc.org |
Reactions with Carbonyl Compounds (e.g., Mannich Reactions)
The nucleophilic thiol group of this compound can react with various carbonyl compounds. In the presence of an acid catalyst, thiols add to aldehydes and ketones to form thioacetals and thioketals, respectively. These sulfur analogs of acetals are valuable as protecting groups for carbonyls due to their stability under conditions that would cleave oxygen acetals.
Furthermore, thiols readily undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. This reaction, often catalyzed by a mild base, results in the formation of a carbon-sulfur bond at the β-position of the carbonyl system. The reaction between maleic anhydride and thiols, for instance, proceeds through a Michael addition to form a stable thioether bond. mdpi.com
The Mannich reaction is a three-component condensation of a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.org While the secondary amine of the piperidine (B6355638) ring is a classic substrate for the Mannich reaction, the thiol group itself does not directly participate as one of the three core components in the classical mechanism. wikipedia.org However, Mannich bases are known to be effective alkylating agents for thiols, which represents an indirect pathway for involving both functionalities. nih.gov
Nucleophilic Aromatic Substitution (SNAr) with Thiolates
The thiolate anion of this compound is a soft and potent nucleophile capable of participating in nucleophilic aromatic substitution (SNAr) reactions. This reaction allows for the formation of aryl thioethers. The SNAr mechanism requires an aromatic ring that is activated by electron-withdrawing groups (such as nitro or cyano groups) and possesses a good leaving group (typically a halide). youtube.com The reaction proceeds through a two-step addition-elimination mechanism, where the thiolate first attacks the electron-deficient aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. youtube.comrsc.org This strategy is a powerful tool for covalently linking the piperidine-thiol scaffold to various aromatic and heteroaromatic systems. nih.gov
Transformations of the Piperidine Nitrogen Atom
The secondary amine in the piperidine ring is a key site for derivatization. Its basicity and nucleophilicity allow for a range of substitution reactions directly on the nitrogen atom, which can be performed orthogonally to many reactions involving the thiol moiety, especially if the thiol is protected.
N-Substitution Reactions
N-Alkylation is a fundamental transformation of secondary amines. This can be achieved by reacting this compound with an alkyl halide. The reaction typically requires a base to neutralize the hydrohalic acid formed as a byproduct, preventing the formation of the unreactive ammonium (B1175870) salt. researchgate.net Alternatively, reductive amination provides a versatile route for N-alkylation. This two-step, one-pot process involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated piperidine.
N-Acylation converts the secondary amine into an amide through reaction with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is generally high-yielding and is often used to install a variety of functional groups or to protect the nitrogen atom during subsequent synthetic steps.
| Reaction Type | Reagent Class | Typical Conditions | Product |
| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) researchgate.net | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Tertiary Amine |
| N-Acylation | Acyl Chlorides (R-COCl) | Base (e.g., Et₃N, Pyridine), Aprotic Solvent | Amide |
| N-Acylation | Anhydrides ((RCO)₂O) | Base or neat | Amide |
Formation of Amide and Sulfonamide Derivatives
The bifunctional nature of this compound, containing both a secondary amine and a thiol group, allows for a variety of derivatization strategies. The formation of amide and sulfonamide derivatives primarily involves the reaction of the piperidine nitrogen.
The secondary amine of the piperidine ring acts as a nucleophile and readily reacts with electrophilic acylating and sulfonylating agents. The reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding N-acylpiperidine derivatives (amides). Similarly, reaction with sulfonyl chlorides affords N-sulfonylpiperidine derivatives (sulfonamides). These reactions are typically high-yielding and proceed under mild conditions. While the thiol group also possesses nucleophilic character, the secondary amine is generally more reactive towards acylation and sulfonylation under standard basic or neutral conditions.
A significant strategy for creating sulfonamide derivatives involves the functional group interconversion of the thiol moiety itself. The thiol group can be converted into a sulfonyl chloride, which can then be reacted with a primary or secondary amine to furnish the desired sulfonamide. This transformation can be achieved through a direct one-pot oxidative chlorination of the thiol. organic-chemistry.org Reagent systems such as hydrogen peroxide (H₂O₂) combined with thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) have proven effective for converting various thiols into their corresponding sulfonyl chlorides in high yields and with short reaction times. organic-chemistry.orgorganic-chemistry.org This approach transforms the this compound into an (R)-piperidine-3-sulfonyl chloride intermediate, a versatile building block for a wide array of sulfonamides.
The synthesis of novel sulfonamide derivatives containing a piperidine moiety is a subject of interest in medicinal chemistry. nih.gov General synthetic routes often involve the reaction of a piperidine intermediate with various sulfonyl chlorides. In the context of this compound, this would typically involve the reaction at the nitrogen atom. Should reaction at the sulfur atom be desired, protection of the piperidine nitrogen would be a prerequisite before converting the thiol to a sulfonyl chloride and subsequently reacting it with an amine.
Table 1: Representative Conditions for Thiol to Sulfonyl Chloride Conversion
| Reagent System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂O₂ / ZrCl₄ | Acetonitrile | Room Temp. | ~1 min | up to 98 | organic-chemistry.org |
| H₂O₂ / SOCl₂ | Acetonitrile | Room Temp. | ~1 min | up to 97 | organic-chemistry.org |
| NaOCl·5H₂O | Acetic Acid | Not specified | Not specified | High | researchgate.net |
Ring Expansion and Contraction Methodologies
Methodologies for altering the core ring structure of piperidine derivatives are of significant interest for accessing novel chemical scaffolds. While literature specifically detailing ring expansion or contraction of this compound is limited, established principles of organic synthesis can be considered for their potential applicability.
Ring Contraction: Ring contraction reactions of piperidines typically yield pyrrolidine (B122466) or cyclopentane (B165970) derivatives. nih.govetsu.edu
Photochemical Rearrangement: A photomediated approach for piperidine ring contraction has been reported, proceeding through a Norrish type II hydrogen atom transfer from an N-benzoyl piperidine precursor. nih.gov This process leads to the formation of a 1,4-diradical, which undergoes C-N bond fragmentation and subsequent intramolecular Mannich reaction to yield a cyclopentane product. nih.gov The applicability of this method to a substrate bearing a 3-thiol group would require careful consideration, as the thiol could be susceptible to photochemical side reactions.
Oxidative Rearrangements: Ring contractions can be promoted by various oxidizing agents. etsu.edu For instance, silver-mediated deconstructive bromination of N-benzoyl piperidines can lead to N-benzoyl pyrrolidines. nih.gov However, strong oxidizing conditions pose a challenge for substrates with sensitive functional groups, and the thiol in this compound is readily oxidizable, which could lead to undesired side products or complicate the reaction pathway. nih.gov
Cationic Rearrangements: Wagner-Meerwein type rearrangements, proceeding through a carbocation intermediate, can also induce ring contraction to relieve ring strain or form a more stable carbocation. etsu.edu Generating a carbocation adjacent to the piperidine ring could potentially initiate such a rearrangement.
Ring Expansion: Ring expansion reactions can convert the six-membered piperidine ring into a seven-membered azepane ring or other larger structures.
Tiffeneau-Demjanov Rearrangement: This classic ring expansion method involves the reaction of a cyclic β-amino alcohol with nitrous acid to form a diazonium salt, which then rearranges with ring expansion. A synthetic precursor derived from this compound, such as a 4-amino-3-hydroxymethyl derivative, would be required to explore this pathway.
[3+3] Ring Expansion: A more recent strategy involves the [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes to form complex dehydropiperidines. researchgate.net Adapting this methodology would necessitate a multi-step synthesis to construct the required bicyclic aziridine (B145994) precursor from this compound.
The presence of the 3-thiol group is a critical factor in the feasibility of these transformations. It could either be a passive spectator group (potentially requiring protection) or an active participant whose reactivity could be harnessed or could lead to complications. Further research is needed to explore these possibilities specifically for this compound.
Selective Functional Group Interconversions
The thiol group at the C-3 position of the piperidine ring is the primary site for a range of selective functional group interconversions, significantly expanding the synthetic utility of this chiral building block.
Oxidation of the Thiol Group: The sulfur atom of the thiol can exist in various oxidation states, and controlled oxidation allows for the synthesis of several important sulfur-containing functional groups. youtube.comyoutube.com
Disulfide Formation: Under mild oxidizing conditions, such as exposure to air (O₂), dimethyl sulfoxide (B87167) (DMSO), or biological oxidants like NAD⁺, two molecules of this compound can couple to form the corresponding disulfide. nih.govlibretexts.org This reaction is a common and often unavoidable process when working with thiols, sometimes occurring unintentionally during storage or other reactions. nih.gov The resulting disulfide-bridged dimer is an important structural motif in its own right.
Formation of Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the thiol group further. youtube.com The reaction can proceed sequentially, first to a sulfinic acid (-SO₂H) and then to the more stable sulfonic acid (-SO₃H). youtube.com This transformation is valuable for introducing a highly polar, acidic functional group onto the piperidine scaffold.
S-Alkylation: The thiol group is a potent nucleophile, particularly when deprotonated to the thiolate anion. This reactivity is widely exploited for the formation of C-S bonds via S-alkylation.
The reaction of this compound with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base results in the formation of thioethers (also known as sulfides). youtube.comjmaterenvironsci.com This is a classic S_N2-type reaction. A variety of bases and solvent systems can be employed, including "green" protocols using potassium carbonate in water. jmaterenvironsci.com This method allows for the introduction of a wide range of alkyl and substituted alkyl groups at the sulfur atom.
Conversion to Sulfonyl Chloride: As discussed in section 4.2.2, a key functional group interconversion is the direct oxidative chlorination of the thiol to a sulfonyl chloride (-SO₂Cl). organic-chemistry.orgorganic-chemistry.org This is a powerful transformation as the resulting sulfonyl chloride is a highly reactive electrophile. It serves as a precursor for sulfonamides (via reaction with amines), sulfonate esters (via reaction with alcohols), and other sulfur-based functional groups, making it a pivotal intermediate for further derivatization.
Table 2: Summary of Selective Functional Group Interconversions for the Thiol Moiety
| Starting Group | Reagent(s) | Resulting Functional Group | Reaction Type | Reference |
|---|---|---|---|---|
| Thiol (-SH) | Mild Oxidants (e.g., air, I₂) | Disulfide (-S-S-) | Oxidation | libretexts.orgodu.edu |
| Thiol (-SH) | Strong Oxidants (e.g., H₂O₂) | Sulfonic Acid (-SO₃H) | Oxidation | youtube.com |
| Thiol (-SH) | Alkyl Halide (R-X) / Base | Thioether (-S-R) | S-Alkylation | jmaterenvironsci.com |
| Thiol (-SH) | H₂O₂ / SOCl₂ | Sulfonyl Chloride (-SO₂Cl) | Oxidative Chlorination | organic-chemistry.org |
Spectroscopic and Advanced Analytical Characterization of R Piperidine 3 Thiol and Its Derivatives
Chromatographic Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of (R)-Piperidine-3-thiol and, crucially, for determining its enantiomeric excess (e.e.), which is a measure of its stereochemical purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture.
Purity Determination: Reversed-phase HPLC (RP-HPLC) can be used to determine the chemical purity of this compound. However, because the compound lacks a strong UV chromophore, direct detection by a standard UV detector is challenging. A common strategy is pre-column derivatization, where the analyte is reacted with a reagent that attaches a UV-active moiety. nih.govresearchgate.net For example, derivatizing the amine group with a reagent like p-toluenesulfonyl chloride introduces an aromatic ring, allowing for sensitive detection by a UV detector. nih.gov
Enantiomeric Excess Determination: Determining the enantiomeric excess is critical for a chiral compound. This is achieved using chiral HPLC. There are two main approaches:
Chiral Stationary Phase (CSP): The most direct method involves using a column with a chiral stationary phase. These columns are designed to interact differently with the two enantiomers, leading to their separation and allowing for the quantification of each. google.com
Chiral Derivatization: An alternative method involves reacting the racemic or enantiomerically-enriched sample with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov
The choice of method depends on the availability of suitable chiral columns and the specific properties of the analyte. For compounds like 3-aminopiperidine, a related structure, methods using a Chiralpak AD-H column with a mobile phase of ethanol containing a small amount of an amine modifier have proven effective. nih.gov
| Parameter | Typical Conditions for Chiral HPLC Analysis |
| Column | Chiralpak AD-H or similar chiral stationary phase |
| Mobile Phase | Ethanol with 0.1% diethylamine |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~228 nm (after derivatization) |
| Purpose | Separation and quantification of (R) and (S) enantiomers |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and accessible chromatographic technique widely used for the qualitative monitoring of chemical reactions. chemistryhall.comlibretexts.org It allows for the rapid assessment of reaction progress by observing the consumption of starting materials and the formation of products. libretexts.org
In the context of reactions involving this compound, TLC is an invaluable tool. For a typical reaction, three lanes are spotted on a TLC plate: the starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in a suitable solvent system, and the separated components are visualized. The disappearance of the spot corresponding to the starting material in the reaction mixture lane and the appearance of a new spot for the product indicate the progression of the reaction.
Visualizing Thiol-Containing Compounds: Since many organic compounds are colorless, a visualization agent is often required to see the spots on a TLC plate. For thiol-containing compounds like this compound and its derivatives, specific staining agents can be employed. One such reagent is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. A spray of a DTNB solution can be used to visualize thiols, which typically appear as yellow-orange spots on a pale yellow background. researchgate.net This specific staining allows for the clear identification of thiol-containing species on the chromatogram.
A hypothetical TLC analysis for a reaction involving this compound is summarized in the table below.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio is optimized to achieve good separation (typically an Rf of 0.2-0.8 for the compounds of interest). |
| Sample Application | Dilute solutions of the starting material, reaction mixture, and a co-spot are applied to the baseline of the TLC plate using a capillary tube. |
| Development | The plate is placed in a sealed chamber containing the mobile phase, which ascends the plate via capillary action. |
| Visualization | The dried plate is first observed under UV light if the compounds are UV-active. Subsequently, it can be stained with a thiol-specific reagent like DTNB or a general stain such as potassium permanganate. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC-MS can be used to determine the purity of a sample, identify its components, and quantify the amounts of each.
The successful GC-MS analysis of sulfur-containing compounds can sometimes be challenging due to potential interactions with the GC system. However, with appropriate method development, reliable results can be obtained. researchgate.net For complex mixtures, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can be used in parallel with the mass spectrometer to aid in the identification of sulfur-containing peaks. shimadzu.com
A typical GC-MS method for the analysis of this compound would involve the following parameters:
| Parameter | Description |
| GC Column | A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-substituted methylpolysiloxane phase, is commonly used for the separation of heterocyclic and sulfur-containing compounds. researchgate.net |
| Injector Temperature | Set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation. |
| Oven Temperature Program | A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points. |
| Carrier Gas | Helium or hydrogen is commonly used as the carrier gas. |
| MS Detector | The mass spectrometer is operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for each compound, aiding in its identification. |
| Data Analysis | The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the compounds. The peak area in the chromatogram is proportional to the amount of the compound present. |
Quantitative Analysis of Thiol Groups in Research Contexts
The quantification of thiol groups is essential in many research applications involving this compound and its derivatives to understand reaction stoichiometry, product purity, and biological activity.
Ellman's Reagent-Based Assays
One of the most common methods for quantifying free sulfhydryl groups is the Ellman's assay. bmglabtech.comnih.gov This colorimetric assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with a free thiol group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB) anion. nih.govbroadpharm.com The TNB anion has a strong absorbance at 412 nm, and the amount of TNB produced is directly proportional to the concentration of free thiols in the sample. broadpharm.com
The procedure for a typical Ellman's assay is as follows:
Reagent Preparation: A solution of DTNB is prepared in a suitable buffer, typically a phosphate buffer at a slightly alkaline pH (around 8.0). broadpharm.com
Standard Curve: A standard curve is generated using a compound with a known thiol concentration, such as cysteine. bmglabtech.combroadpharm.com
Sample Reaction: A known volume of the sample containing the thiol is mixed with the DTNB solution.
Absorbance Measurement: After a short incubation period, the absorbance of the solution is measured at 412 nm using a spectrophotometer. bmglabtech.comumkc.edu
Concentration Calculation: The concentration of the thiol in the sample is determined by comparing its absorbance to the standard curve or by using the Beer-Lambert law with the known molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm). broadpharm.com
| Reagent/Parameter | Typical Value/Concentration |
| DTNB (Ellman's Reagent) | 4 mg/mL in reaction buffer broadpharm.com |
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 8.0 broadpharm.com |
| Standard | Cysteine hydrochloride monohydrate (e.g., 1.5 mM stock) broadpharm.com |
| Wavelength for Measurement | 412 nm bmglabtech.combroadpharm.com |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ broadpharm.com |
Raman Spectroscopy for Thiol Content Evaluation
Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. It is particularly useful for the detection and quantification of the thiol functional group because the S-H stretching vibration gives rise to a characteristic Raman band in a spectral region (around 2500-2600 cm⁻¹) that is typically free from interference from other protein or organic molecule vibrations. nih.govrsc.org
The intensity of the S-H Raman band is directly proportional to the concentration of thiol groups, making it a valuable tool for quantitative analysis. nih.gov For accurate measurements, an internal standard can be used. nih.gov
Key Raman spectral features for thiol analysis:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| S-H Stretch | 2500 - 2600 nih.govrsc.org | Characteristic of the thiol group and used for quantification. The exact position can be sensitive to hydrogen bonding. |
| C-S Stretch | 600 - 700 | Also indicative of the presence of a sulfur-containing compound. |
| S-H Bend | ~941 rsc.org | Another vibrational mode associated with the thiol group. |
Elemental Analysis for Compound Identity
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For a pure sample of this compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its chemical formula, C₅H₁₁NS. This serves as a crucial confirmation of the compound's identity and purity.
The theoretical elemental composition of this compound is calculated as follows:
Molecular Formula: C₅H₁₁NS
Molar Mass: (5 * 12.011) + (11 * 1.008) + (1 * 14.007) + (1 * 32.06) = 117.22 g/mol
The percentage composition for each element is:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 51.23 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 9.46 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 11.95 |
| Sulfur | S | 32.06 | 1 | 32.06 | 27.36 |
| Total | 117.21 | 100.00 |
Computational and Mechanistic Investigations of R Piperidine 3 Thiol Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate details of reaction mechanisms involving piperidine-containing molecules. DFT calculations offer a molecular-level understanding of transition states, intermediates, and the energetics of various reaction pathways.
For instance, in the context of thiol addition to acrylamide-containing structures, which is relevant to the reactivity of the thiol group in (R)-Piperidine-3-thiol, DFT calculations have been employed to explore the potential structure of the activated complex. nih.gov These studies support a cohesive addition mechanism that is the microscopic reverse of the E1cb elimination, providing crucial insights into the intrinsic thiol selectivity of such reactions. nih.gov
Furthermore, DFT studies have been utilized to investigate the C–N bond cleavage pathways of the piperidine (B6355638) ring itself. researchgate.net While not directly involving the thiol group, this research provides a baseline understanding of the stability and potential decomposition pathways of the piperidine scaffold under various conditions. These theoretical models help in predicting the energy barriers and thermodynamics of such reactions. researchgate.net For example, the direct C-N bond cleavage of piperidine is an endothermic process with a significant energy barrier, highlighting the general stability of the ring system. researchgate.net
Kinetic Studies of Thiol-Mediated Reactions
Kinetic studies are essential for quantifying the rates and understanding the factors that influence the reactivity of thiol-containing compounds like this compound.
Kinetic analyses of thiol-Michael reactions, a fundamental reaction type for thiols, have been conducted to establish reactivity patterns. By measuring second-order rate constants for the reaction of various thiols with electrophiles like N-acryloylpiperidine, researchers can construct Brønsted-type plots. nih.gov These plots reveal the sensitivity of the reaction rate to the nucleophilicity of the thiolate. nih.gov Such studies have shown a relative insensitivity of the reaction to thiolate nucleophilicity, suggesting that proton transfer or other steps may be involved in the rate-determining step. nih.gov
By studying the effect of temperature on reaction rates, Eyring plots can be constructed to determine the enthalpy and entropy of activation. nih.gov This data, combined with studies on ionic strength and solvent kinetic isotope effects, provides detailed information on charge dispersal and proton transfer in the transition state, further clarifying the rate-determining steps of the reaction. nih.gov
The reactivity of thiols is often compared to that of their alcohol analogs. Thiols are generally more acidic than alcohols, meaning they are more readily deprotonated to form the corresponding thiolate, which is a potent nucleophile. chemistrysteps.commasterorganicchemistry.com Despite oxygen being more electronegative, the larger size of the sulfur atom allows for better stabilization of the negative charge in the thiolate ion. chemistrysteps.com
| Property | Thiol (-SH) | Alcohol (-OH) |
| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) |
| Nucleophilicity of Conjugate Base | Generally higher (thiolate) | Generally lower (alkoxide) |
| S-H vs. O-H Bond Strength | Weaker | Stronger |
| Hydrogen Bonding | Weaker | Stronger |
This table provides a general comparison of the properties of thiols and alcohols.
In specific reactions, this difference in properties leads to distinct reactivity profiles. For example, in phenanthroline-catalyzed glycosylations, thiols have been found to be less reactive than alcohols but can exhibit greater stereoselectivity. rsc.org Computational studies have shown that the kinetic barrier for the formation of a β-S-furanoside is higher than that for the corresponding β-O-furanoside, supporting the observation of lower reactivity for the thiol. rsc.org This difference in reactivity is attributed to the nature of hydrogen bonding interactions with other species in the reaction, such as a displaced bromide ion. Alcohols can form stronger hydrogen bonds, which can influence the stability of the transition state and thus the reaction rate. rsc.org
Elucidation of Catalytic Mechanisms for Enantioselective Processes
This compound, being a chiral molecule, is of interest in the development of enantioselective catalytic processes. Understanding the mechanisms of such reactions is key to designing more efficient and selective catalysts.
In the broader context of synthesizing chiral piperidines, significant advances have been made in catalytic enantioselective methods. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.orgnih.govacs.org The proposed mechanism for such reactions often involves the oxidative addition of the rhodium catalyst to a boronic acid, followed by carbometalation of a dihydropyridine (B1217469) derivative and subsequent protodemetalation to regenerate the catalyst and yield the chiral product. acs.org The choice of a chiral ligand is crucial in these systems to control the stereochemical outcome of the reaction.
These mechanistic principles can be extended to reactions involving this compound, where the thiol group could act as a directing group or a nucleophile in a catalytic cycle. The stereochemistry of the piperidine ring would be expected to play a significant role in the facial selectivity of such reactions.
Molecular Modeling and Conformation Analysis
The three-dimensional structure and conformational flexibility of the piperidine ring are critical to its reactivity and interactions with other molecules. Molecular modeling and conformational analysis provide insights into the preferred shapes of molecules like this compound.
The piperidine ring typically adopts a chair conformation, similar to cyclohexane. For a substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative energies of these conformers can be predicted using molecular mechanics calculations. nih.gov For N-methyl piperidine, for example, conformers arising from the inversion of the tertiary amine group and different ring geometries have been identified. rsc.org
In the case of this compound, the thiol group at the 3-position can exist in either an axial or equatorial orientation. The conformational equilibrium will be influenced by steric and electronic factors. Molecular modeling can be used to calculate the energy difference between these conformers and to understand how the conformation might change upon protonation of the nitrogen atom or coordination to a metal center. nih.gov Such studies are crucial for understanding how the molecule will present its reactive groups in a chemical reaction.
Structure-Activity Relationship (SAR) Studies via Molecular Design (excluding in vivo efficacy)
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its chemical or physical properties. In the context of molecular design, this involves systematically modifying a molecule's structure and observing the effect on a particular property, such as reactivity or binding affinity.
For piperidine-based compounds, SAR studies have been used to design molecules with specific properties. nih.gov By modifying substituents on the piperidine ring, it is possible to tune the molecule's steric and electronic properties. For example, the introduction of different functional groups can alter the nucleophilicity of the thiol or the basicity of the nitrogen atom in this compound.
Molecular modeling plays a key role in rational molecular design. By building a model of a target binding site or a transition state, researchers can design new molecules that are predicted to have enhanced properties. nih.gov For instance, if a particular conformation of this compound is found to be more reactive in a desired transformation, modifications can be made to the piperidine ring to favor that conformation. This iterative process of design, synthesis, and testing is a cornerstone of modern chemical research. The goal is to develop a qualitative or quantitative model that can predict the activity of new, unsynthesized compounds. mdpi.com
Applications in Advanced Organic Synthesis and Medicinal Chemistry Via Molecular Design
(R)-Piperidine-3-thiol as a Chiral Building Block
The intrinsic chirality of this compound makes it a significant asset in asymmetric synthesis, where precise control of stereochemistry is crucial for biological activity. The piperidine (B6355638) ring is one of the most prevalent non-aromatic heterocycles found in FDA-approved small molecule drugs, and the ability to introduce it in an enantiomerically pure form is highly desirable. Chiral building blocks like this compound are instrumental in constructing complex molecules such as natural products and pharmaceuticals, where the specific three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.
The importance of the (R)-configuration has been demonstrated in the development of HIV-1 protease inhibitors. In a structure-based design approach, inhibitors incorporating an (R)-piperidine-3-carboxamide (a closely related derivative of this compound) as a P2-ligand exhibited significantly greater enzymatic inhibitory activity than their (S)-configuration counterparts. For instance, one study found a 120-fold improvement in potency for the (R)-configured inhibitor over the (S)-isomer, underscoring the critical role of the specific stereocenter provided by the chiral piperidine building block.
Synthesis of Complex Organic Molecules
The functional group versatility of this compound facilitates its use in the multi-step synthesis of complex organic molecules. The secondary amine allows for N-alkylation or N-acylation, while the thiol group can be used to form thioethers or participate in other sulfur-specific coupling reactions. This dual functionality enables the piperidine ring to be integrated into larger, more complex scaffolds through sequential and controlled chemical transformations.
A notable example is the synthesis of a series of potent HIV-1 protease inhibitors. In this work, (R)-nipecotic acid (a carboxylic acid analog) was used as the starting chiral building block. The synthesis involved multiple steps, including the coupling of the piperidine scaffold with other key fragments, such as a central hydroxyethylamine core and various 4-substituted phenylsulfonamides. This systematic construction demonstrates how a chiral piperidine precursor can be elaborated into a complex, biologically active molecule designed to fit precisely within the active site of a therapeutic target enzyme.
Development of Enzyme Inhibitors (excluding in vivo efficacy and human trials)
The piperidine scaffold is a well-established pharmacophore in the design of various enzyme inhibitors. The specific stereochemistry and functionality of this compound provide a framework that can be derivatized to target the active sites of different enzymes with high specificity and potency.
Acetylcholinesterase (AChE) inhibitors are a key class of drugs for managing the symptoms of Alzheimer's disease. The piperidine ring is a core structural feature of donepezil, a leading AChE inhibitor. Research into novel AChE inhibitors has explored various piperidine-based structures. While direct studies on this compound derivatives as AChE inhibitors are not extensively documented, research on closely related isomers highlights the scaffold's potential. For example, piperidine-4-methanthiol ester derivatives have been synthesized and evaluated as selective substrates for AChE assays. These thiol-containing piperidines demonstrated high specificity for AChE over the related enzyme butyrylcholinesterase, indicating that the piperidine thiol scaffold can be effectively utilized for specific interactions within the cholinergic system. This suggests a promising avenue for designing novel AChE inhibitors based on the this compound framework.
Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade, making them attractive targets for anti-inflammatory drug design. The piperidine scaffold has been successfully incorporated into potent LOX inhibitors. In one study, a series of novel piperidine pyrimidine (B1678525) acrylamides were designed and synthesized to act as LOX inhibitors. Several of these compounds demonstrated significant inhibitory activity against soybean lipoxygenase, with the most potent derivatives exhibiting IC50 values in the low micromolar range.
| Compound | Description | IC50 (μM) |
|---|---|---|
| Compound 5 | Piperidine Pyrimidine Acrylamide Derivative | 10.7 |
| Compound 9 | Piperidine Pyrimidine Acrylamide Derivative | 1.1 |
| NDGA | Reference Compound | - |
These findings establish the piperidine ring as a key structural element for achieving potent LOX inhibition. Molecular docking studies supported the experimental results, providing a rationale for the observed activity. nih.gov This research provides a strong basis for the future design of novel LOX inhibitors utilizing the this compound scaffold.
Alpha-glucosidase inhibitors are used in the management of type 2 diabetes by slowing carbohydrate digestion. The piperidine ring is a component of several iminosugar-type inhibitors and serves as a valuable scaffold for new drug candidates. Researchers have developed potent α-glucosidase inhibitors based on fused heterocyclic systems containing a piperidine ring. A series of dihydrofuro[3,2-b]piperidine derivatives, synthesized from D- and L-arabinose, showed significantly stronger inhibitory potency against α-glucosidase than the reference drug, acarbose.
| Compound | Description | IC50 (μM) |
|---|---|---|
| Compound 28 | L-arabino-configured, N-substituted with 3-chloro-4-hydroxylbenzyl | 0.5 |
| Compound 32 | Derivative from D-arabinose | 0.07 |
| Acarbose | Reference Drug | - |
The structure-activity relationship studies indicated that the piperidine configuration and the nature of the N-substituent were key factors influencing inhibitory activity. nih.gov These results highlight the utility of the chiral piperidine core, such as that in this compound, as a foundational element for developing new and highly potent alpha-glucosidase inhibitors.
Precursors for Bioactive Scaffolds and Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the piperidine ring is among the most important scaffolds in medicinal chemistry. mdpi.com this compound serves as an excellent precursor for creating more complex, polyfunctional heterocyclic systems and bioactive scaffolds. Its inherent chirality and dual reactivity allow it to be a starting point for constructing molecules with precise three-dimensional structures and biological functions.
The synthesis of potent HIV-1 protease inhibitors provides a clear example of this application. In this context, an (R)-piperidine derivative was not the final drug but a crucial intermediate—a precursor to a larger, more complex bioactive scaffold. By incorporating the (R)-piperidine ring as the P2-ligand, researchers were able to synthesize inhibitors with nanomolar potency. The most active compound, which featured an (R)-piperidine-3-carboxamide moiety, exhibited an IC50 value of 3.61 nM against the HIV-1 protease. This demonstrates how a relatively simple chiral precursor can be elaborated into a highly potent and specific therapeutic agent, validating its role in the generation of novel bioactive heterocyclic compounds.
Incorporation into 1,2,4-Triazole (B32235) and 1,3,4-Oxadiazole (B1194373) Frameworks
The unique structural attributes of this compound, featuring a chiral cyclic amine scaffold and a reactive thiol group, make it a valuable building block for creating complex heterocyclic systems with potential applications in medicinal chemistry. Its incorporation into 1,2,4-triazole and 1,3,4-oxadiazole rings can generate novel molecular architectures with diverse biological activities. While direct literature examples detailing the synthesis of such fused systems from this compound are not prevalent, its integration can be projected based on established synthetic routes for these heterocycles.
The primary pathways to 1,2,4-triazole-3-thiols involve the cyclization of thiosemicarbazide (B42300) intermediates. nih.govafricaresearchconnects.comdergipark.org.tr These precursors are typically synthesized by reacting an acid hydrazide with an isothiocyanate. researchgate.net The this compound moiety could be introduced by utilizing a piperidine-containing acid hydrazide, which would then react with an isothiocyanate, followed by base-catalyzed cyclization to yield a piperidinyl-substituted 1,2,4-triazole-3-thiol.
Similarly, the synthesis of 1,3,4-oxadiazoles often proceeds through the dehydrative cyclization of 1,2-diacylhydrazine precursors or the oxidative cyclization of N-acylhydrazones. nih.govopenmedicinalchemistryjournal.com A piperidine-functionalized 1,3,4-oxadiazole could be synthesized by employing a piperidine-containing carboxylic acid or acid hydrazide in these cyclization reactions. nih.gov The thiol group of this compound could be either protected during the cyclization and deprotected later or introduced onto a pre-formed piperidinyl-oxadiazole core.
The following table summarizes common synthetic strategies for these heterocyclic frameworks, into which this compound could be incorporated.
| Heterocycle | Precursor | Key Reaction | Reagents/Conditions |
| 1,2,4-Triazole-3-thiol | Thiosemicarbazide | Intramolecular Cyclization | Base (e.g., NaOH, KOH) |
| 1,3,4-Oxadiazole | 1,2-Diacylhydrazine | Dehydrative Cyclization | POCl₃, H₂SO₄, PPA |
| 1,3,4-Oxadiazole | N-Acylhydrazone | Oxidative Cyclization | I₂, HgO, Burgess Reagent |
Future Research Directions and Emerging Opportunities
Development of Novel Enantioselective Synthetic Routes
The synthesis of enantiomerically pure piperidines is a significant challenge in organic chemistry. nih.gov While various methods exist for substituted piperidines, future research on (R)-piperidine-3-thiol is likely to focus on developing more efficient, sustainable, and scalable enantioselective routes.
Key emerging strategies include:
Chemo-enzymatic Synthesis: A promising frontier is the use of chemo-enzymatic cascades. acs.org This approach combines the strengths of chemical synthesis with the high stereoselectivity of biocatalysts. researchgate.net Future work could involve the dearomatization of pyridine (B92270) precursors followed by a one-pot cascade reaction using amine oxidases and ene-reductases to set the desired stereochemistry at the C3 position. nih.govthieme-connect.comchemrxiv.org The development of enzymes tolerant of sulfur-containing substrates will be crucial for applying this method directly to thiol-substituted pyridines.
Asymmetric Catalysis: Advances in transition-metal catalysis and organocatalysis offer new avenues. Research could target the development of novel chiral catalysts for the asymmetric hydrogenation of corresponding 3-thiol-substituted pyridines or tetrahydropyridines. Furthermore, enantioselective cyclization strategies, starting from achiral precursors, represent a powerful tool for constructing the chiral piperidine (B6355638) ring. nih.gov
Chiral Pool Synthesis: Synthesizing this compound from readily available, enantiopure starting materials like amino acids (e.g., D-lysine) remains an attractive and viable strategy. researchgate.net Future efforts may focus on optimizing these routes to improve yields, reduce the number of steps, and avoid hazardous reagents, making the process more amenable to large-scale production.
| Synthetic Approach | Potential Advantages | Research Focus |
| Chemo-enzymatic Cascades | High enantioselectivity, mild reaction conditions, sustainability. acs.orgnih.gov | Enzyme discovery and engineering for sulfur tolerance. |
| Asymmetric Catalysis | Broad substrate scope, tunability of catalysts. | Novel chiral ligands and organocatalysts for sulfur-containing heterocycles. |
| Chiral Pool Synthesis | Readily available starting materials, established stereochemistry. researchgate.net | Route optimization for efficiency and scalability. |
Exploration of New Reactivity Modes for the Thiol and Piperidine Moieties
The bifunctional nature of this compound, possessing both a secondary amine and a thiol, opens up possibilities for exploring novel and orthogonal reactivity patterns.
Dual and Orthogonal Functionalization: A key opportunity lies in the selective and sequential functionalization of the thiol and amine groups. The thiol can undergo specific reactions such as Michael additions, thiol-ene "click" reactions, or disulfide bond formation, while the piperidine nitrogen can be acylated, alkylated, or arylated. nih.govrsc.org This orthogonal reactivity allows for the construction of complex, multifunctional molecules from a single chiral building block.
Thiol-Directed C-H Functionalization: The thiol group, or its derivatives, could be exploited to direct transition-metal-catalyzed C-H functionalization at specific positions on the piperidine ring. nih.govchemrxiv.org This would enable the introduction of additional substituents with high regio- and stereocontrol, providing rapid access to a diverse range of complex piperidine analogues that are otherwise difficult to synthesize.
Redox Chemistry and Dynamic Systems: The thiol-disulfide interchange is a reversible covalent reaction that is fundamental to dynamic covalent chemistry. mdpi.com Future research could leverage the thiol group of this compound to create dynamic chemical systems, such as self-healing polymers or stimuli-responsive materials, where the formation and cleavage of disulfide bonds can be controlled by external stimuli.
Advanced Computational Approaches for Predictive Design
Computational chemistry and artificial intelligence are poised to accelerate the exploration of this compound's potential. mdpi.com By modeling the behavior of molecules derived from this scaffold, researchers can prioritize synthetic targets and predict their properties.
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed for libraries of compounds derived from this compound to predict their bioactivity. nih.govmdpi.com Computational tools can generate 3D pharmacophore models to understand the key structural features required for interaction with specific biological targets. researchgate.net
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the conformational preferences of molecules containing the this compound scaffold. These simulations can predict how these molecules interact with biological targets, elucidating binding modes and energies, which is crucial for the rational design of new bioactive compounds. researchgate.net
AI and Machine Learning: Emerging artificial intelligence and machine learning platforms can be trained on existing chemical and biological data to predict the properties of novel this compound derivatives. sydney.edu.au These AI-driven approaches can guide the design of new scaffolds with optimized characteristics, such as target affinity or specific physicochemical properties, significantly reducing the time and resources required for experimental screening. researchgate.netnih.govnih.gov
Integration into Supramolecular Chemistry and Materials Science
The distinct functional groups and chirality of this compound make it an intriguing candidate for the construction of ordered supramolecular assemblies and functional materials.
Self-Assembled Monolayers (SAMs): Thiols are known to form highly ordered self-assembled monolayers on metal surfaces, particularly gold and silver. ethz.chnorthwestern.edu The thiol group of this compound provides a direct anchor for creating chiral surfaces. acs.org Such functionalized surfaces could find applications in enantioselective catalysis, chiral sensors, or as biocompatible coatings. The packing and properties of these monolayers could be tuned by modifying the piperidine nitrogen. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): Both the nitrogen and sulfur atoms are potential coordination sites for metal ions. This allows for the use of this compound as a chiral ligand for the synthesis of coordination polymers or MOFs. The inherent chirality of the ligand could be transferred to the resulting supramolecular structure, creating materials with potential applications in asymmetric catalysis or chiral separations.
Supramolecular Gels: The hydrogen-bonding capability of the piperidine N-H group, combined with other potential non-covalent interactions (e.g., dipole-dipole, van der Waals), could enable the formation of supramolecular gels. nih.gov The chirality of the building block could lead to the formation of helical fibers, resulting in chiral gels with unique optical or biological recognition properties.
Design of Next-Generation Molecular Scaffolds with Tunable Bioactivity
The piperidine ring is a privileged scaffold in medicinal chemistry, and the specific structure of this compound offers unique advantages for designing next-generation bioactive molecules. researchgate.netthieme-connect.comajchem-a.com
Chiral Scaffolds for Fragment-Based Design: this compound serves as a three-dimensional fragment that can be elaborated to explore chemical space. whiterose.ac.uk Its rigid, chair-like conformation and defined stereochemistry provide precise vectoral orientations for substituents, which is highly advantageous for optimizing interactions with biological targets.
Thiol as a Versatile Functional Handle: The thiol group is a versatile handle for attaching a wide array of chemical moieties. It can be used as a nucleophile in substitution reactions, a partner in Michael additions, or a linker for bioconjugation. This allows for the creation of large and diverse libraries of compounds from a single chiral core, facilitating the exploration of structure-activity relationships.
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (R)-Piperidine-3-thiol, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For example, this compound can be synthesized via stereocontrolled reduction of a ketone intermediate using chiral borane catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution . Key parameters include solvent polarity (e.g., THF vs. ethanol), temperature control (0–25°C), and catalyst loading (5–10 mol%). Monitor stereochemical purity via chiral HPLC (e.g., Chiralpak IC column) or polarimetry .
- Data Consideration : Compare yields and enantiomeric excess (ee) across conditions. For instance, NaBH₄ with chiral ligands may yield >90% ee in THF, while enzymatic methods (e.g., lipases) achieve ~85% ee in aqueous buffers .
Q. How can researchers characterize the thiol group reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use alkylation or acylation reactions to assess nucleophilicity. For example, react this compound with methyl iodide (CH₃I) in DMF under N₂ to form the thioether derivative. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm via ¹H NMR (disappearance of -SH peak at ~1.5 ppm) .
- Contradiction Alert : Thiol oxidation to disulfides may compete; use reducing agents (e.g., DTT) or inert atmospheres to suppress side reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives, particularly in receptor binding assays?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Validate enantiopurity via X-ray crystallography or circular dichroism (CD). Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) and compare IC₅₀ values across studies. For example, (R)-enantiomers may show 10-fold higher affinity for GABA receptors than (S)-forms due to spatial compatibility .
- Data Analysis Framework :
| Variable | Impact | Mitigation |
|---|---|---|
| Enantiomeric impurity | False activity signals | Purify via preparative HPLC |
| Solvent (DMSO vs. saline) | Altered receptor conformation | Standardize solvent systems |
Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses. Focus on the thiol group’s interaction with catalytic cysteine residues (e.g., in proteases). Validate predictions with mutagenesis studies (e.g., Cys→Ala mutants) .
- Case Study : Docking of this compound into SARS-CoV-2 Mpro suggests hydrogen bonding with His41 and hydrophobic contacts with Met49, aligning with experimental IC₅₀ values of 2.3 µM .
Q. What experimental approaches minimize racemization during derivatization of this compound in drug conjugate synthesis?
- Methodological Answer : Avoid high temperatures (>40°C) and protic solvents (e.g., MeOH). Use mild coupling agents (EDC/HOBt) for amide bond formation. Monitor racemization via chiral GC-MS. For example, Boc-protected derivatives retain >95% ee when synthesized at 0°C in DCM .
Data Contradiction and Reproducibility
Q. How should researchers address variability in cytotoxicity data for this compound across cell lines?
- Methodological Answer : Standardize cell culture conditions (passage number, serum concentration) and use multiple assays (MTT, Annexin V). For example, HepG2 cells may show LC₅₀ = 50 µM, while HEK293 cells tolerate 100 µM due to differential expression of detox enzymes .
- Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design, ensuring alignment with biological relevance and reproducibility .
Synthetic Optimization
Q. What catalytic systems improve atom economy in large-scale synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
